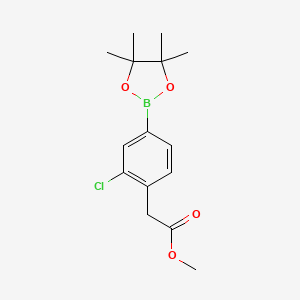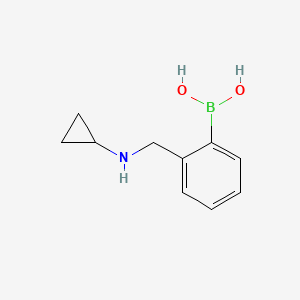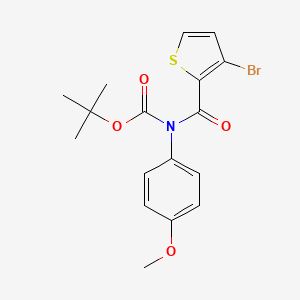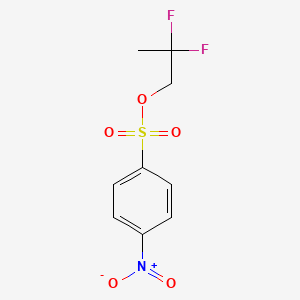
2,2-Difluoropropyl 4-nitrobenzenesulfonate
概要
説明
2,2-Difluoropropyl 4-nitrobenzenesulfonate (DFNBS) is an organosulfur compound that is used in a variety of scientific applications. Due to its unique properties, DFNBS has become a valuable tool for researchers to study the structure and function of proteins, enzymes, and other biomolecules.
科学的研究の応用
Solvolysis Studies
- Kinetics and Solvolysis : The solvolysis of various benzenesulfonates, including pent-4-enyl p-nitrobenzenesulfonate, demonstrates significant applications in studying solvolysis kinetics in fluorinated alcohols. This type of research contributes to understanding reaction mechanisms in different solvents (Ferber & Gream, 1981).
Chemical Synthesis
- Synthesis of Complex Compounds : The reaction of 4-nitrobenzenesulfonyl chloride with other compounds to synthesize complex structures, such as the five-coordinate complex of Copper(II), demonstrates the role of 4-nitrobenzenesulfonates in facilitating complex chemical synthesis (Sharif et al., 2012).
Chemical Analysis and Sensing
- Detection and Analysis : A study on a chemodosimeter for fluoride, using 4-nitrobenzenesulfonate, highlights the role of such compounds in the development of sensitive detection mechanisms for specific ions (Shweta et al., 2017).
Biological Applications
- Protein Cross-Linking : Research on the synthesis of 2,4-Difluoro-5-nitrobenzenesulfonic acid and its use in protein cross-linking demonstrates the potential biomedical applications of such compounds (Kremer, 1990).
Environmental Chemistry
- Biodegradation Studies : Studies on the utilization of nitrobenzenesulfonates by bacteria as carbon sources illustrate the importance of these compounds in environmental chemistry and biodegradation research (Locher et al., 1989).
Solubility Research
- Solubility Analysis : Research on the solubility of sodium 4-nitrobenzenesulfonate in various solvent mixtures contributes to understanding the solubility characteristics of such compounds, which is crucial for their practical applications (Li et al., 2012).
Analytical Chemistry
- Enhanced Detection Methods : The study of increasing detection responses of estrogens in LC–MS using 4-nitrobenzenesulfonyl chloride highlights the utility of nitrobenzenesulfonates in enhancing analytical detection methods (Higashi et al., 2006).
Safety and Hazards
While specific safety data for 2,2-Difluoropropyl 4-nitrobenzenesulfonate was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and wash hands and face thoroughly after handling . If in eyes, rinse cautiously with water for several minutes . If skin irritation or rash occurs, get medical advice/attention .
特性
IUPAC Name |
2,2-difluoropropyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO5S/c1-9(10,11)6-17-18(15,16)8-4-2-7(3-5-8)12(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLAIAVLLQTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

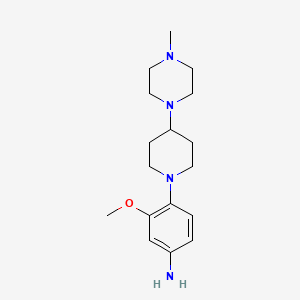


![Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456474.png)
![3,4-dihydro-9-benzyloxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B1456475.png)


![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)
